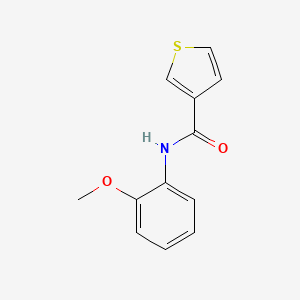

N-(2-methoxyphenyl)thiophene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)thiophene-3-carboxamide |

InChI |

InChI=1S/C12H11NO2S/c1-15-11-5-3-2-4-10(11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14) |

InChI Key |

QSAMUOFXTPARAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Contextualization of Thiophene Carboxamide Scaffolds in Medicinal and Organic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. mdpi.comnih.gov The incorporation of a thiophene ring into a molecule can significantly alter its physicochemical properties, such as electronic distribution and molecular geometry, which in turn can enhance its biological activity and reactivity. mdpi.com Thiophene and its derivatives are integral components of numerous US FDA-approved drugs, highlighting their therapeutic importance. nih.gov

The thiophene carboxamide scaffold, which features a carboxamide group attached to the thiophene ring, is particularly noteworthy. This structural motif is found in a wide array of compounds exhibiting various biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govmdpi.com The carboxamide linkage is crucial for the biological activity of many of these derivatives. The planarity of the thiophene ring can also contribute to the binding of these molecules to biological targets like enzymes and receptors. nih.gov

In organic chemistry, the synthesis of thiophene carboxamides is an active area of research. Various synthetic methodologies have been developed to create diverse libraries of these compounds for biological screening. These methods often focus on achieving high yields and regioselectivity, allowing for the precise placement of different functional groups on the thiophene ring and the amide nitrogen. rsc.org

Significance of N 2 Methoxyphenyl Thiophene 3 Carboxamide Within the Thiophene 3 Carboxamide Class

While the broader class of thiophene (B33073) carboxamides is well-established, specific derivatives can exhibit unique properties and research interest. N-(2-methoxyphenyl)thiophene-3-carboxamide is one such compound. The "N-(2-methoxyphenyl)" portion of the molecule indicates that a 2-methoxyphenyl group is attached to the nitrogen atom of the carboxamide. The "thiophene-3-carboxamide" part specifies that the carboxamide group is attached to the third position of the thiophene ring.

Research into thiophene-3-carboxamide (B1338676) derivatives has revealed their potential as inhibitors of various enzymes. For instance, some derivatives have been studied as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics. nih.gov This dual inhibitory activity is an intriguing and potentially powerful mechanism for therapeutic intervention.

Overview of Current Research Trajectories for N 2 Methoxyphenyl Thiophene 3 Carboxamide and Its Analogs

Established Synthetic Methodologies for Thiophene-3-carboxamide Core Structures

The synthesis of this compound relies on the construction of the thiophene-3-carboxamide core. This is typically achieved through a combination of methods to form the thiophene ring itself, followed by the creation of the amide bond.

Gewald Reaction as a Primary Synthetic Route for Thiophene Derivatives

The Gewald reaction is a well-established and versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. nih.govwikipedia.org It characteristically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.org

The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

While the Gewald reaction directly produces 2-aminothiophenes, it serves as a critical pathway to thiophene-3-carboxamide precursors. nih.gov For instance, using a cyanoacetamide derivative in a Gewald reaction can directly yield 2-aminothiophene-3-carboxamides. nih.gov Alternatively, the more common products, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates, can be chemically modified in subsequent steps. The amino group can be removed via diazotization followed by reduction, and the nitrile or ester group can be hydrolyzed to a carboxylic acid, which is then ready for amidation.

Variations of the Gewald reaction have been developed to improve yields and broaden its applicability, including the use of microwave irradiation and ionic liquids. wikipedia.orgmdpi.com

Nucleophilic Acyl Substitution in Carboxamide Formation

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. libretexts.orgunizin.org This reaction typically involves the coupling of thiophene-3-carboxylic acid with 2-methoxyaniline. However, the direct reaction is often inefficient as amines are basic and can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. libretexts.org Several methods are employed:

Conversion to Acyl Chlorides: A common strategy is to treat the thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov This converts the carboxylic acid into the more reactive thiophene-3-carbonyl chloride. This acyl chloride then readily reacts with 2-methoxyaniline to form the desired amide. nih.gov

Use of Coupling Reagents: Modern synthetic methods often utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. libretexts.orgnih.govnih.gov

Cyclocondensation Approaches in the Synthesis of Thiophene Systems

Cyclocondensation reactions provide another fundamental route to the thiophene ring system. nih.govtubitak.gov.tr These methods involve the construction of the heterocyclic ring from acyclic precursors. Several classical named reactions fall under this category:

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.com

Fiesselmann Thiophene Synthesis: This approach utilizes thioglycolic acid derivatives and β-chloro- or β-hydroxy-α,β-unsaturated carbonyl compounds or nitriles.

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.

More recent cyclocondensation strategies include the cyclization of functionalized alkynes, which can offer high regioselectivity and atom economy. mdpi.com These reactions can be catalyzed by metals like palladium or promoted by a base. mdpi.com The choice of starting materials in these cyclocondensation reactions is crucial for obtaining the desired substitution pattern, specifically the carboxyl or a precursor group at the 3-position of the thiophene ring. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, base, solvent, and temperature.

For the nucleophilic acyl substitution step, extensive optimization studies on similar amide formation reactions have provided valuable insights. rsc.org For example, in a copper-catalyzed amidation, various catalysts, bases, and solvents were screened to determine the most effective combination.

Table 1: Optimization of Reaction Conditions for Amide Synthesis

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CuCl₂ (10) | DMAP (2.0) | DMF | 58 | rsc.org |

| 2 | CuCl (10) | DMAP (2.0) | DMF | Lower than CuCl₂ | rsc.org |

| 3 | CuSO₄ (10) | DMAP (2.0) | DMF | Lower than CuCl₂ | rsc.org |

| 4 | Cu(OAc)₂ (10) | DMAP (2.0) | DMF | Lower than CuCl₂ | rsc.org |

| 5 | CuCl₂ (10) | Et₃N (2.0) | DMF | Lower than DMAP | rsc.org |

| 6 | CuCl₂ (10) | DBU (2.0) | DMF | Lower than DMAP | rsc.org |

| 7 | CuCl₂ (10) | DMAP (2.0) | DMSO | Lower than DMF | rsc.org |

| 8 | CuCl₂ (10) | DMAP (2.0) | MeCN | Lower than DMF | rsc.org |

The data indicates that for this specific system, the combination of CuCl₂ as the catalyst, DMAP as the base, and DMF as the solvent provided the highest yield. rsc.org Similar principles apply to the synthesis of this compound, where empirical optimization of these variables is key to enhancing the reaction efficiency.

Yield enhancement strategies for thiophene synthesis, such as the Gewald reaction, have also been explored. The use of mechanochemistry (heat-assisted ball milling) has been shown to be an effective solvent-free method that can improve yields and reduce reaction times compared to conventional heating. mdpi.com

Chemical Reactivity and Derivatization of this compound Scaffolds

The thiophene ring and its associated functional groups in the this compound scaffold are susceptible to various chemical transformations, allowing for further derivatization.

Oxidation Reactions of the Thiophene Ring and Associated Functional Groups

The sulfur atom in the thiophene ring can be oxidized, although the thiophene ring is relatively stable compared to other heterocycles. pharmaguideline.comnih.gov The oxidation typically proceeds through a thiophene-S-oxide intermediate, which is generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov

Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are used for this transformation. nih.govsemanticscholar.org The reaction can be controlled to yield either the thiophene 1-oxide (sulfoxide) or the thiophene 1,1-dioxide (sulfone). researchgate.net

Thiophene 1-Oxide (Sulfoxide): These intermediates are highly reactive and can undergo various reactions, including Diels-Alder cycloadditions. semanticscholar.org

Thiophene 1,1-Dioxide (Sulfone): Further oxidation leads to the more stable sulfone.

The specific outcome of the oxidation of this compound would depend on the reaction conditions and the electronic influence of the carboxamide and methoxyphenyl groups on the thiophene ring. In some cases, oxidation can lead to ring-opened by-products. researchgate.net The reactivity of these oxidized species opens up pathways for creating new and diverse molecular architectures based on the original scaffold.

Reductive Transformations of Carboxamide and Other Moieties

The selective reduction of the carboxamide functional group and other moieties within this compound represents a key strategy for accessing a variety of structurally related compounds with potentially distinct biological activities. While direct studies on the reduction of this compound are not extensively documented, the reactivity of the constituent functional groups can be inferred from established chemical principles and related literature.

The reduction of carboxamides to amines is a synthetically valuable transformation, though it often requires potent reducing agents due to the low reactivity of the amide carbonyl. Traditional methods have relied on stoichiometric hydride reagents such as lithium aluminum hydride (LiAlH₄). However, the focus has increasingly shifted towards more sustainable catalytic hydrogenation methods. researchgate.net The catalytic hydrogenation of amides using molecular hydrogen (H₂) is an atom-economical approach that typically yields water as the only byproduct. researchgate.net

Ruthenium-based catalysts have emerged as particularly effective for the hydrogenation of carboxamides. For instance, bifunctional Cp*Ru catalysts bearing an imidazol-2-ylidene with a protic aminoethyl side chain have demonstrated high efficiency in the hydrogenation of various benzanilide (B160483) derivatives to the corresponding benzyl (B1604629) alcohols and anilines. thieme-connect.de The reaction proceeds under relatively mild conditions, highlighting the potential for selective reduction of the amide linkage in this compound to the corresponding amine, N-(2-methoxyphenyl)thiophen-3-yl)methanamine, without affecting the aromatic rings.

The thiophene ring itself is generally resistant to catalytic hydrogenation under conditions that reduce amides, although it can be reduced under more forcing conditions or with specific catalysts. The methoxy (B1213986) group on the phenyl ring is also typically stable to these reductive conditions.

Below is a table summarizing potential reductive transformations for this compound based on general reactivity patterns.

| Moiety to be Reduced | Reagent/Catalyst System (Example) | Potential Product |

| Carboxamide | LiAlH₄ or Catalytic Hydrogenation (e.g., Cp*Ru catalyst, H₂) | N-((thiophen-3-yl)methyl)-2-methoxyaniline |

| Thiophene Ring | Raney Nickel (desulfurization) | N-(2-methoxyphenyl)butanamide |

| Methoxy Group (demethylation) | Boron tribromide (BBr₃) | N-(2-hydroxyphenyl)thiophene-3-carboxamide |

Substitution Reactions on Aryl and Amide Linkages

Substitution reactions on the aryl rings (thiophene and methoxyphenyl) and modifications of the amide linkage of this compound are pivotal for the diversification of its chemical structure and the exploration of structure-activity relationships.

Substitution on the Thiophene Ring:

The thiophene ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution is directed by the electron-donating or -withdrawing nature of the existing substituents. In the case of this compound, the carboxamide group at the 3-position is deactivating, which would direct incoming electrophiles primarily to the 5-position and to a lesser extent, the 2-position.

A powerful method for introducing aryl and heteroaryl substituents onto the thiophene ring is through palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted thiophene carboxamide can undergo a Suzuki cross-coupling reaction with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to yield 5-aryl-substituted thiophene carboxamides. mdpi.com This approach offers a versatile route to a wide array of derivatives.

Substitution on the Methoxyphenyl Ring:

Modification of the Amide Linkage:

The amide bond itself is generally robust but can be subjected to specific transformations. For example, N-alkylation can occur under appropriate conditions. Furthermore, the amide can be hydrolyzed back to the parent carboxylic acid (thiophene-3-carboxylic acid) and amine (2-methoxyaniline) under acidic or basic conditions, allowing for the synthesis of different amide or ester derivatives.

The following table outlines potential substitution and modification reactions for this compound.

| Reaction Type | Reagent/Catalyst System (Example) | Position of Reaction | Potential Product |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Thiophene Ring (likely C5) | N-(2-methoxyphenyl)-5-bromothiophene-3-carboxamide |

| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, base (on a bromo-substituted precursor) | Thiophene Ring (C5) | N-(2-methoxyphenyl)-5-arylthiophene-3-carboxamide |

| Nitration | HNO₃/H₂SO₄ | Methoxyphenyl Ring (ortho/para to -OCH₃) | N-(2-methoxy-nitro-phenyl)thiophene-3-carboxamide |

| N-Alkylation | Alkyl halide, strong base | Amide Nitrogen | N-alkyl-N-(2-methoxyphenyl)thiophene-3-carboxamide |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Amide Linkage | Thiophene-3-carboxylic acid and 2-methoxyaniline |

X-ray Crystallographic Investigations

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice provides invaluable insights into the nature of a compound. X-ray crystallography has been instrumental in elucidating the structural features of this compound and its analogs, revealing key details about their solid-state conformation and intermolecular interactions.

In the crystalline state, molecules of thiophene carboxamide derivatives are often organized into extended networks through a variety of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal packing.

For instance, in the analog 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, another related compound, 2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxamide, exhibits intermolecular N—H⋯O interactions that link molecules into zigzag chains along the c-axis. researchgate.net The crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide, while not featuring classical hydrogen bonds, is packed through weak C—H⋯O and C—H⋯S interactions, forming layered structures. strath.ac.uk

The following table summarizes the key intermolecular interactions observed in related thiophene carboxamide structures:

| Compound | Intermolecular Interaction Type | Resulting Motif |

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide nih.gov | N—H⋯O | Crystal stabilization |

| 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxamide researchgate.net | N—H⋯O | Zigzag chains |

| N-(2-Nitrophenyl)thiophene-2-carboxamide strath.ac.uk | C—H⋯O, C—H⋯S | Layered structure |

| Thiophene–carbohydrazide (B1668358)–pyridine (B92270) derivatives nih.gov | N—H⋯N, N—H⋯O | Chain motifs |

Intramolecular hydrogen bonds play a critical role in defining the conformation of individual molecules, often "locking" them into a specific arrangement. This is a recurring theme in the structural analysis of this compound analogs.

In 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N—H⋯O and C—H⋯O hydrogen bonds are observed. nih.gov These interactions lead to the formation of pseudo-five and six-membered rings, which significantly restrict the conformational flexibility of the molecule. nih.govresearchgate.net A similar pattern is seen in 2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxamide, where intramolecular N—H⋯O and C—H⋯O hydrogen bonds also form pseudo-six-membered and five-membered rings, thereby locking the molecular conformation. researchgate.net

The formation of an intramolecular N—H⋯O hydrogen bond is also a key feature in N-(2-nitrophenyl)thiophene-2-carboxamide, resulting in an S(6) ring motif. strath.ac.uk The propensity for forming such intramolecular hydrogen bonds is a significant factor in medicinal chemistry, as it can profoundly affect a molecule's properties and biological activity. nih.gov The stability conferred by these internal hydrogen bonds, particularly in quasi-aromatic systems, can lead to a planar conformation. mdpi.com

The table below details the intramolecular hydrogen bonds and their conformational effects in related structures:

| Compound | Intramolecular Hydrogen Bond Type | Consequence |

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide nih.govresearchgate.net | N—H⋯O, C—H⋯O | Formation of pseudo-rings, conformational locking |

| 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxamide researchgate.net | N—H⋯O, C—H⋯O | Formation of pseudo-rings, conformational locking |

| N-(2-Nitrophenyl)thiophene-2-carboxamide strath.ac.uk | N—H⋯O | Formation of S(6) ring motif |

In the case of 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the dihedral angle between the two aromatic rings is 13.9(1)°. nih.govresearchgate.net For a related tetrahydrobenzo analog, this angle is reported to be 12.9(1)°, indicating that the o-methoxyphenyl group is not coplanar with the thiophene ring. researchgate.net In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide crystallizes with two molecules in the asymmetric unit, exhibiting different dihedral angles of 13.53(6)° and 8.50(5)°. strath.ac.uk

The planarity of the molecule is also influenced by other structural features. For instance, in a thiophene–carbohydrazide–pyridine derivative, the dihedral angle between the thiophene and pyridine rings is 21.4(2)°. nih.gov The presence of bulky substituents or specific intermolecular interactions can lead to significant deviations from planarity. In a 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the thiophene ring is nearly perpendicular to the attached phenyl ring. nih.gov

The following table presents the dihedral angles for several thiophene carboxamide analogs:

| Compound | Ring Systems | Dihedral Angle (°) |

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide nih.govresearchgate.net | Thiophene and Methoxyphenyl | 13.9(1) |

| 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydrobenzo-1-thiophene-3-carboxamide researchgate.net | Thiophene and o-Methoxyphenyl | 12.9(1) |

| N-(2-Nitrophenyl)thiophene-2-carboxamide (Molecule 1) strath.ac.uk | Thiophene and Benzene (B151609) | 13.53(6) |

| N-(2-Nitrophenyl)thiophene-2-carboxamide (Molecule 2) strath.ac.uk | Thiophene and Benzene | 8.50(5) |

| Thiophene–carbohydrazide–pyridine derivative nih.gov | Thiophene and Pyridine | 21.4(2) |

The reliability of a crystal structure determination is assessed by various refinement parameters and data quality indicators. These values provide a measure of how well the calculated model fits the experimentally observed diffraction data.

For 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported as R[F² > 2σ(F²)] = 0.053. nih.gov The goodness-of-fit (S) value was 0.99. nih.gov The data was collected on a Bruker SMART CCD area-detector diffractometer. nih.gov

In the study of N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, the refinement on F² resulted in an R-factor of 0.038 for reflections with I > 2σ(I), and a weighted R-factor (wR(F²)) of 0.098 for all data. researchgate.net The goodness-of-fit on F² was 1.04. researchgate.net

The following table summarizes the crystallographic data and refinement parameters for a representative analog:

| Parameter | 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.606(2) |

| b (Å) | 7.5193(19) |

| c (Å) | 21.297(5) |

| β (°) | 100.599(5) |

| V (ų) | 1354.7(6) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.053 |

| wR(F²) | 0.142 |

| Goodness-of-fit (S) | 0.99 |

Advanced Spectroscopic Characterization in Academic Research

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure of molecules in solution, complementing the solid-state information from X-ray crystallography.

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within a molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of a nucleus.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing above 155 ppm. nih.gov The aromatic carbons of the thiophene and methoxyphenyl rings would resonate in the region of approximately 110 to 160 ppm. The carbon of the methoxy group would be found further upfield, typically around 55-60 ppm. nih.gov

The following table provides a generalized prediction of the ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups. pressbooks.pubopenstax.orgnih.gov

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Thiophene & Phenyl) | 6.5 - 8.0 |

| Methoxy (-OCH₃) | 3.5 - 4.0 |

| Amide (N-H) | Variable, likely downfield |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 155 |

| Aromatic (Thiophene & Phenyl) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comjchps.com Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint". mdpi.com

In the analysis of this compound and its analogs, specific regions of the IR spectrum are of particular interest. The presence of the amide group is readily identified by characteristic absorption bands. The N-H stretching vibration typically appears in the range of 3500-3300 cm⁻¹. nih.gov For instance, in a related series of thiophene sulfonamide derivatives, N-H deformation (out-of-plane) stretches were observed in the 3590–3610 cm⁻¹ region. mdpi.com The C=O stretching vibration of the amide carbonyl is another strong, characteristic band, usually found between 1680 and 1630 cm⁻¹.

The aromatic rings—both the thiophene and the methoxyphenyl moieties—also give rise to distinct vibrational modes. C-H stretching vibrations in aromatic systems are typically observed in the range of 3150-3000 cm⁻¹. mdpi.com C-C stretching vibrations within the rings appear in the 1650-1450 cm⁻¹ region. mdpi.com For thiophene derivatives, C-S stretching vibrations can also be identified, although they are generally weaker and appear at lower frequencies.

The methoxy group (-OCH₃) on the phenyl ring introduces additional characteristic vibrations. The C-O stretching vibration is a key indicator, typically appearing in the 1250-1000 cm⁻¹ range.

A theoretical IR spectral analysis of related thiophene sulfonamide derivatives, calculated using Density Functional Theory (DFT), provides a reference for expected vibrational modes. mdpi.com These computational studies can aid in the assignment of experimental IR bands and provide a more detailed understanding of the molecule's vibrational behavior. mdpi.comnih.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3500 - 3300 |

| Amide | C=O Stretch | 1680 - 1630 |

| Aromatic Ring | C-H Stretch | 3150 - 3000 |

| Aromatic Ring | C-C Stretch | 1650 - 1450 |

| Methoxy | C-O Stretch | 1250 - 1000 |

| Thiophene Ring | C-S Stretch | Lower frequency region |

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. jchps.comnumberanalytics.com In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which is a radical cation corresponding to the molecular weight of the compound. chemguide.co.uk

The molecular ion of this compound would be expected at an m/z value corresponding to its molecular formula, C₁₂H₁₁NO₂S. The high-energy nature of EI often causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, charged species. chemguide.co.ukgbiosciences.com The resulting fragmentation pattern is a unique characteristic of the molecule and provides valuable clues about its structure. gbiosciences.comlibretexts.org

For this compound, several key fragmentation pathways can be predicted. Cleavage of the amide bond is a common fragmentation route for amides. This can lead to the formation of two primary fragment ions: the thiophene-3-carbonyl cation and the 2-methoxyanilinium radical cation, or their corresponding fragments.

Studies on related thiophenecarboxanilides have shown that the nature and position of substituents on the aniline (B41778) ring can significantly influence the fragmentation pattern. researchgate.net For example, an "ortho effect" has been observed in 2'-substituted thiophenecarboxanilides, where interactions between the ortho substituent and the amide group can lead to unique fragmentation pathways. researchgate.net

The fragmentation of the methoxyphenyl group is also a key diagnostic feature. A common fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable ion, followed by the loss of carbon monoxide (CO, 28 Da). nih.gov The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a thioformyl (B1219250) radical (•CHS) or other sulfur-containing fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [M]⁺ | Molecular Ion | 233 |

| [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group | 218 |

| [M - •OCH₃]⁺ | Loss of a methoxy radical | 202 |

| [C₅H₃OS]⁺ | Thiophene-3-carbonyl cation | 111 |

| [C₇H₈NO]⁺ | 2-methoxyanilinium ion | 122 |

Note: The relative intensities of these fragments will depend on their stability.

Methodologies for Resolving Discrepancies in Spectroscopic Data during Structural Elucidation

The process of structural elucidation is akin to solving a puzzle, where each piece of spectroscopic data provides a clue. routledge.com However, it is not uncommon for discrepancies or ambiguities to arise between different spectroscopic methods (e.g., IR, MS, and NMR). numberanalytics.comroutledge.com A systematic and integrated approach is crucial to resolve these challenges and arrive at the correct structure.

When faced with conflicting data, the first step is to critically re-evaluate the raw data from each spectroscopic technique. This includes checking for impurities in the sample, ensuring proper calibration of the instruments, and considering alternative interpretations of the spectra.

One powerful strategy is to use a combination of spectroscopic techniques to cross-validate findings. numberanalytics.com For example, if the mass spectrum suggests a particular molecular formula, this can be confirmed or refuted by elemental analysis. If IR spectroscopy indicates the presence of a carbonyl group, this should be consistent with the signals observed in the ¹³C NMR spectrum.

Computational chemistry methods, such as Density Functional Theory (DFT), can be invaluable in resolving ambiguities. nih.gov By calculating theoretical spectra for proposed structures, it is possible to compare them with the experimental data. A good match between the calculated and experimental spectra can provide strong evidence in favor of a particular structure. mdpi.com

In cases of complex fragmentation patterns in mass spectrometry, techniques such as tandem mass spectrometry (MS/MS) can be employed. This involves isolating a specific fragment ion and then subjecting it to further fragmentation to elucidate its structure. High-resolution mass spectrometry (HRMS) is also crucial for determining the exact elemental composition of the molecular ion and its fragments, which can help to distinguish between ions with the same nominal mass. nih.govresearchgate.net

Ultimately, the successful elucidation of a chemical structure relies on the careful integration of all available spectroscopic evidence. mit.edu Any proposed structure must be consistent with all the data obtained from IR, MS, NMR, and any other analytical techniques employed.

Theoretical and Computational Chemistry Studies of N 2 Methoxyphenyl Thiophene 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For N-(2-methoxyphenyl)thiophene-3-carboxamide, these calculations provide a detailed picture of its geometry, electronic landscape, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiophene (B33073) carboxamide derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 1: Representative Electronic Properties Calculated by DFT for Thiophene Derivatives

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (LUMO-HOMO) | Energy Gap | 3.0 to 5.0 |

Note: Values are representative for thiophene carboxamide derivatives and can vary based on the specific substituents and computational methods used.

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules. Specifically, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated. epstem.net These theoretical predictions are invaluable for interpreting experimental IR spectra, as they allow for the assignment of specific absorption bands to particular molecular vibrations, such as C=O stretching, N-H bending, and C-S stretching within the thiophene ring. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the theoretical method. epstem.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Carboxamide Group

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3336 | 3316 | N-H stretching |

| ν(C=O) | 1684 | 1686 | Carbonyl stretching |

| ν(C=N) | 1606 | 1612 | Carbon-Nitrogen double bond stretching |

Source: Data adapted from studies on similar carbohydrazide (B1668358) structures. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study its behavior over time in a more realistic environment, such as in a solvent or near a biological membrane. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, MD simulations can reveal its conformational flexibility. The molecule is not static; the bonds can rotate, leading to different spatial arrangements (conformers). MD can explore these different conformations and determine their relative stabilities. Furthermore, these simulations can explicitly model the interactions between the compound and solvent molecules (like water), providing insight into its solubility and how the solvent influences its shape and dynamics. nih.gov

Molecular Docking Investigations of Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, docking is frequently used to predict how a small molecule like this compound might interact with a protein target of therapeutic interest. researchgate.netresearchgate.net

The process involves placing the ligand (the small molecule) into the binding site of the protein and using a scoring function to estimate the strength of the interaction. researchgate.net These studies can identify key hypothetical interactions, such as hydrogen bonds between the carboxamide group and amino acid residues, or hydrophobic interactions between the thiophene and phenyl rings and nonpolar pockets in the protein. nih.gov Such investigations are crucial for forming hypotheses about the compound's potential biological activity.

Table 3: Representative Molecular Docking Results for Thiophene Carboxamide Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Binding Score (kcal/mol) |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Arg221, Gln262 | Hydrogen Bond | -7.5 |

| Cyclooxygenase-2 (COX-2) | His90, Gln192 | Hydrogen Bond, Hydrophobic | -8.2 |

| PI3Kα | Val851, Lys802 | Hydrogen Bond, Pi-Alkyl | -9.1 |

Note: The data are illustrative and compiled from docking studies on various thiophene carboxamide derivatives against different protein targets. nih.govresearchgate.net

Advanced Computational Analyses

Beyond the standard computational methods, more advanced analyses can be performed to gain a deeper understanding of the chemical reactivity of this compound.

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular atomic site when the total number of electrons in the molecule changes.

This analysis can predict which atoms are most susceptible to:

Electrophilic attack (where the molecule acts as a nucleophile).

Nucleophilic attack (where the molecule acts as an electrophile). researchgate.net

For a molecule like this compound, Fukui analysis can pinpoint specific atoms on the thiophene or phenyl rings that are most likely to participate in chemical reactions. For instance, studies on similar thiophene derivatives have used Fukui functions to identify specific carbon atoms as the most reactive sites for nucleophilic attack. researchgate.netsemanticscholar.org

Table 4: Illustrative Fukui Function Indices for Predicting Reactivity in Thiophene Derivatives

| Atomic Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| C2 (Thiophene) | 0.08 | 0.15 | High for electrophilic attack |

| C4 (Thiophene) | 0.12 | 0.05 | High for nucleophilic attack |

| O (Carbonyl) | 0.04 | 0.11 | Moderate for electrophilic attack |

| N (Amide) | 0.02 | 0.09 | Low for electrophilic attack |

Note: These values are representative and intended to illustrate how Fukui indices are used to assess atomic reactivity. researchgate.net

Electrophilicity-Based Charge Transfer (ECT) Analysis for Intermolecular Interactions

Electrophilicity-Based Charge Transfer (ECT) analysis is a computational method used to investigate the interactions between molecules. It helps in understanding how charge is transferred from one molecule (the donor) to another (the acceptor) during an interaction. This is particularly useful in studying the binding of a molecule to a biological target, such as DNA.

In the context of this compound and its derivatives, ECT can be employed to predict how these compounds might interact with the nucleobases of DNA (guanine, adenine, cytosine, and thymine). The amount of charge transfer (ΔN) indicates the extent of interaction.

For instance, a study on a related quinoline (B57606) derivative demonstrated that the molecule had a greater interaction with guanine (B1146940) compared to other DNA bases, a finding that was supported by molecular docking studies. sinop.edu.tr The charge transfer phenomenon is crucial in the formation of charge-transfer complexes, which have various applications, including in biological systems like DNA binding. mdpi.comacs.org

Table 1: Illustrative Data for Electrophilicity-Based Charge Transfer (ECT) Analysis

| Interacting Molecule | DNA Base | Charge Transfer (ΔN) (arbitrary units) |

| This compound | Guanine | Data not available |

| This compound | Adenine | Data not available |

| This compound | Cytosine | Data not available |

| This compound | Thymine | Data not available |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the electron density distribution in a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability arising from hyperconjugative interactions and charge delocalization. sinop.edu.truni-muenchen.de These interactions are quantified by the second-order perturbation energy, E(2).

NBO analysis can reveal the nature of bonding and the extent of electron delocalization from lone pairs into antibonding orbitals. For example, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers, NBO analysis showed that delocalization from oxygen or sulfur lone pairs into a C-O or C-S sigma antibonding orbital (nO(S) → σ*C-O(S)) contributes to the weakness of that bond. nih.gov This type of analysis helps in understanding the electronic factors that influence the geometry and stability of molecules. nih.gov

The analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, providing a chemically intuitive picture of the electronic structure. uni-muenchen.dewisc.edu

Table 2: Key NBO Interactions and Second-Order Perturbation Energies E(2)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net It maps the electron distribution of a molecule in relation to its neighbors, providing a three-dimensional surface that highlights regions of close contact.

For example, in the crystal structure of N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions. nih.govresearchgate.net Similarly, for a thiophene derivative, H···H, C···H/H···C, and S···H/H···S interactions were found to be the most important. nih.gov This method provides valuable insights into how molecules are arranged in the solid state and which forces hold them together. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| S···H/H···S | Data not available |

| N···H/H···N | Data not available |

Structure Activity Relationship Sar Investigations of N 2 Methoxyphenyl Thiophene 3 Carboxamide Derivatives

Impact of Substituent Modifications on Molecular Interactions and Potency

The potency and molecular interactions of N-(2-methoxyphenyl)thiophene-3-carboxamide derivatives are highly sensitive to the nature and position of substituents on both the thiophene (B33073) and the phenyl rings. The introduction of different functional groups can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity to target proteins.

In studies of related thiophene carboxamide series, substitutions on the phenyl ring have demonstrated a significant impact on biological activity. For instance, in a series of thiophene-3-carboxamide (B1338676) derivatives developed as c-Jun N-terminal kinase (JNK) inhibitors, various substitutions on the N-phenyl ring were explored. While mono- and di-fluoro substitutions were generally well-tolerated, a penta-fluoro substitution led to a loss of activity. nih.gov The introduction of a chlorine atom at the ortho or meta position of the benzene (B151609) ring resulted in compounds with good inhibitory activities. nih.gov

The electronic nature of the substituents on the phenyl ring plays a crucial role. In a study of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar structural motif, compounds bearing electron-withdrawing groups like a cyano (-CN) group on the phenyl ring were found to be more effective at decreasing the expression of the FOXM1 protein, a target in cancer therapy. mdpi.com This suggests that for this compound derivatives, modifying the electronic landscape of the methoxy-substituted phenyl ring could be a key strategy for enhancing potency.

The position of substituents is also critical. Studies on isoxazole (B147169) carboxamides, which are bioisosteres of thiophene carboxamides, showed that moving a halogen substituent from the ortho to the para position on a phenyl ring could increase activity against certain cancer cell lines. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with the target's binding site.

| Compound/Derivative | Substitution | Target/Assay | Potency (IC50) | Reference |

| Thiophene-3-carboxamide Analog | 2-Chloro-phenyl | JNK1 | 1.4 µM | nih.gov |

| Thiophene-3-carboxamide Analog | 3-Chloro-phenyl | JNK1 | 2.6 µM | nih.gov |

| Thiophene-3-carboxamide Analog | 2-Fluoro-phenyl | JNK1 | 8.3 µM | nih.gov |

| Thiophene-3-carboxamide Analog | 3-Fluoro-phenyl | JNK1 | 9.4 µM | nih.gov |

| Thiophene-3-carboxamide Analog | Penta-fluoro-phenyl | JNK1 | > 50 µM | nih.gov |

| Thieno[2,3-b]pyridine Analog | 2-Cyano, 4-Chloro-phenyl | FOXM1 Inhibition | Active | mdpi.com |

| Thieno[2,3-b]pyridine Analog | 2-Methyl, 4-Chloro-phenyl | FOXM1 Inhibition | Inactive | mdpi.com |

Role of the Thiophene Core in Modulating Biological Activity

The thiophene ring is a privileged scaffold in medicinal chemistry, and its presence in this compound is fundamental to its biological activity. nih.gov The sulfur atom in the thiophene ring influences the electronic distribution and geometry of the molecule, which in turn affects its interaction with biological targets. nih.gov

The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding. nih.gov Furthermore, the sulfur atom can participate in specific interactions, such as π-cationic interactions, with amino acid residues in a protein's binding pocket. For example, in a series of thiophene carboxamide derivatives designed as anticancer agents, the electron-rich thiophene ring was found to form a π-cationic interaction with a lysine (B10760008) residue (K-350) in the tubulin binding site. mdpi.com

The position of the carboxamide linker on the thiophene ring is a critical determinant of activity. In the development of JNK inhibitors, an analogue with the carboxamide group at the 5-position of the thiophene ring was found to be completely inactive, whereas the corresponding 3-carboxamide derivative showed significant potency. nih.gov This underscores the specific orientation required for the molecule to fit into the binding site and elicit a biological response.

Furthermore, substitutions on the thiophene ring itself can modulate activity. While some level of substitution may be tolerated or even beneficial, extensive substitution can be detrimental. For instance, in the same series of JNK inhibitors, the addition of methyl groups at the 4- or 5-positions of the thiophene ring resulted in less active compounds compared to the unsubstituted thiophene analogue. nih.gov This suggests that for this compound, the unsubstituted positions on the thiophene ring may be important for optimal activity.

| Core Scaffold | Linker Position | Substitution | Target/Assay | Potency (IC50) | Reference |

| Thiophene | 3-carboxamide | Unsubstituted | JNK1 | 5.4 µM | nih.gov |

| Thiophene | 5-carboxamide | Unsubstituted | JNK1 | Inactive | nih.gov |

| Thiophene | 3-carboxamide | 4-Methyl | JNK1 | > 25 µM | nih.gov |

| Thiophene | 3-carboxamide | 5-Methyl | JNK1 | > 25 µM | nih.gov |

| Phenyl | 3-carboxamide | Unsubstituted | JNK1 | > 100 µM | nih.gov |

Influence of Aryl Moiety and Linker Variations on Receptor Affinity and Selectivity

The N-aryl group, in this case, the 2-methoxyphenyl moiety, and the carboxamide linker are crucial for determining the receptor affinity and selectivity of this class of compounds. The nature of the aryl group and the flexibility and hydrogen-bonding capabilities of the linker dictate how the molecule orients itself within and interacts with the target's binding pocket.

The substitution pattern on the N-aryl ring is a key factor. In a study of thiophene-2-carboxamide derivatives with antibacterial activity, compounds with a methoxy (B1213986) group on the aryl ring demonstrated the highest inhibitory activity against several bacterial strains. nih.gov Specifically, an amino-thiophene-2-carboxamide derivative with a methoxy group showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov This finding is highly relevant for this compound, suggesting that the methoxy group is a favorable substituent for certain biological activities.

Variations in the linker itself can have a profound effect on activity. In the context of JNK inhibitors, replacing the 3-carboxamide group on the thiophene with a carboxylic acid, an ester, or a cyano group led to a significant loss of inhibitory activity. nih.gov This indicates that the amide functionality, with its specific hydrogen bond donor and acceptor properties, is essential for binding to the target. The intramolecular hydrogen bonding between the amide proton and a nitrogen atom in some thiophene derivatives can also lock the conformation of the molecule, reducing its flexibility and potentially enhancing its affinity for a specific target. nih.gov

| Compound Series | Aryl Moiety Substituent | Linker | Target/Activity | Observation | Reference |

| Thiophene-2-carboxamides | Methoxy group | Carboxamide | Antibacterial | Highest activity | nih.gov |

| Thiophene-2-carboxamides | Methyl group | Carboxamide | Antibacterial | Lower activity | nih.gov |

| Thiophene-2-carboxamides | Chlorine atom | Carboxamide | Antibacterial | Lower activity | nih.gov |

| Thiophene-3-carboxamides | N-Aryl | Carboxylic acid | JNK1 Inhibition | Loss of activity | nih.gov |

| Thiophene-3-carboxamides | N-Aryl | Ester | JNK1 Inhibition | Loss of activity | nih.gov |

Rational Design Principles Derived from SAR Insights for Targeted Research

The collective SAR data from studies on this compound and related analogues provide a set of rational design principles to guide future research efforts toward the development of more potent and selective therapeutic agents.

A primary principle is the retention of the thiophene-3-carboxamide core, as this structural motif has been shown to be crucial for the activity of several classes of inhibitors. nih.gov The position of the carboxamide at C3 of the thiophene ring appears to be optimal for presenting the N-aryl group in a favorable orientation for target binding.

The N-(2-methoxyphenyl) group is a promising starting point for further optimization. The ortho-methoxy substituent may play a role in orienting the phenyl ring relative to the thiophene carboxamide plane, and its electronic and steric properties could be fine-tuned. Exploring other small, electron-donating or electron-withdrawing substituents at the ortho, meta, and para positions of the phenyl ring could lead to improved potency and selectivity. The finding that ortho- and meta-chloro substitutions are well-tolerated suggests that this region of the molecule can accommodate substituents. nih.gov

The carboxamide linker should likely be preserved, given its demonstrated importance for activity. nih.gov However, subtle modifications, such as N-alkylation or the introduction of groups that could form additional hydrogen bonds, might be explored to enhance affinity. It is critical that any modification does not disrupt the key hydrogen bonding interactions that are often essential for the activity of carboxamide-containing ligands.

Finally, the thiophene ring itself offers opportunities for modification, although SAR data suggests that large substituents may be detrimental to activity. nih.gov Small, electronically distinct groups could be introduced at the 2, 4, or 5-positions to probe for additional interactions within the target binding site. The goal of such modifications would be to enhance binding affinity, improve pharmacokinetic properties, or modulate the selectivity profile of the lead compound.

By integrating these design principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic profiles.

Mechanistic Research on Molecular and Biochemical Interactions of N 2 Methoxyphenyl Thiophene 3 Carboxamide

Molecular Basis of Enzyme Modulation

Based on a comprehensive search of scientific databases and literature, there is currently no published research detailing the inhibitory effects of N-(2-methoxyphenyl)thiophene-3-carboxamide on the key enzymes Akt or Ribonuclease H (RNase H). While various other thiophene-containing compounds have been investigated as inhibitors of kinases and RNase H, specific data for this compound is not available. nih.govnih.govnih.govmdpi.com

There is no available scientific literature or data regarding the interaction between this compound and dihydropteroate (B1496061) synthase. Research has not yet explored the potential for this compound to act as an inhibitor of this enzyme or the mechanisms that would be involved.

Cellular Pathway Modulation Studies

Induction of Apoptosis and Cell Cycle Arrest at the Molecular Level

Thiophene (B33073) carboxamide scaffolds have emerged as promising anticancer agents, with many derivatives demonstrating the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Apoptosis is a critical process for removing damaged or cancerous cells and is often mediated by a cascade of cysteine proteases known as caspases. mdpi.com

Studies on thiophene derivatives have shown they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For example, some analogs induce apoptosis by activating initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3. nih.govfrontiersin.org The activation of caspase-3 is a key event, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, including cell shrinkage and chromatin condensation. mdpi.com

Furthermore, many thiophene-based compounds have been observed to halt the cell cycle at specific checkpoints, most commonly the G2/M phase. frontiersin.orgresearchgate.net This arrest prevents the cell from entering mitosis and dividing, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The molecular mechanism often involves the modulation of key cell cycle regulatory proteins. While specific data on this compound is limited, related benzimidazole (B57391) derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting EGFR kinase. mdpi.com Similarly, other thiophene analogs have demonstrated significant antiproliferative activity by arresting cells in the G2/M phase. researchgate.net

| Compound Type | Observed Effect | Cell Line | Mechanism Highlights |

| Thiophene Carboxamide Derivative (MB-D2) | Apoptosis Induction | A375 (Melanoma) | Significant activation of caspase-3/7, mitochondrial depolarization. nih.gov |

| Dichloromethane Fraction of Toddalia asiatica | Cell Cycle Arrest & Apoptosis | HT-29 (Colon) | Arrest at G2/M phase, activation of caspases-8, -9, and -3. frontiersin.org |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) Derivatives | Cell Cycle Arrest & Apoptosis | A549, MDA-MB 231, SKOV3 | Inhibition of EGFR kinase, cell cycle arrest, induction of early and late apoptosis. mdpi.com |

| Diarylpentanoid (MS13) | Apoptosis Induction | NCI-H520, NCI-H23 (Lung) | Increased caspase-3 activity, decreased Bcl-2 protein levels. mdpi.com |

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. The inhibition of tubulin polymerization is a well-established and effective strategy in cancer chemotherapy. Compounds that disrupt microtubule dynamics can arrest cells in the M-phase of the cell cycle, ultimately leading to apoptotic cell death. mdpi.com

A number of thiophene-based molecules have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds typically act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.gov For example, a series of 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-aryl/heteroarylthiophene derivatives were shown to be potent inhibitors. The presence of the 3′,4′,5′-trimethoxyanilino group is a common feature in many colchicine-site binders. nih.gov

Although this compound lacks the trimethoxyphenyl moiety, its thiophene carboxamide core is a key structural feature found in other tubulin inhibitors. The methoxyphenyl group could potentially engage in interactions within the tubulin binding pocket. The hormonally inactive thyroid hormone analog, DIME, which also features a methoxyphenoxy group, has been shown to inhibit GTP-dependent tubulin polymerization, indicating that this structural motif can contribute to antitubulin activity. nih.gov The antitubulin effects of these compounds generally correlate well with their antiproliferative activities, confirming that inhibition of tubulin polymerization is a primary mechanism of their cytotoxicity. nih.gov

Mechanistic Validation Techniques

Time-Kill Assays

Time-kill kinetic assays are a standard in vitro method used to assess the pharmacodynamics of an antimicrobial agent. These assays determine the rate at which a compound kills a specific bacterial strain over time. The results can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. nih.govwhiterose.ac.uk

In a typical time-kill assay, a standardized inoculum of bacteria (e.g., 5 x 10^5 CFU/mL) is introduced into a broth medium containing the test compound at various concentrations, often multiples of its Minimum Inhibitory Concentration (MIC), such as 1x, 2x, and 4x MIC. nih.govsemanticscholar.org A control group without the compound is run in parallel. At predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), samples are taken from each culture, serially diluted, plated, and incubated. The number of viable bacteria is then counted as colony-forming units (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the CFU/mL from the initial inoculum. semanticscholar.org

Studies on thiophene derivatives have utilized time-kill assays to confirm their bactericidal activity against drug-resistant bacteria, including Acinetobacter baumannii and Escherichia coli. nih.gov These assays have shown that the killing effect is often both time- and dose-dependent. semanticscholar.org

| Compound/Extract | Organism | Concentration | Result |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 1x, 2x, 4x MIC | Bactericidal effect demonstrated. nih.gov |

| Thiophene derivative 8 | Colistin-Resistant E. coli | 1x, 2x, 4x MIC | Bactericidal effect demonstrated. nih.gov |

| Piper betle leaf extract | S. aureus ATCC29213 | 2x, 4x MIC | >3-log reduction in CFU/mL within 24h. semanticscholar.org |

| Piper betle leaf extract | E. coli ATCC25922 | 2x, 4x MIC | >3-log reduction in CFU/mL within 2h. semanticscholar.org |

Reactive Oxygen Species Generation via Fluorescence Probes

The generation of reactive oxygen species (ROS) is a key mechanism through which some anticancer and antimicrobial agents exert their effects. ROS, such as superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), can induce oxidative stress, leading to damage of DNA, proteins, and lipids, which can trigger cell death. nih.govnih.gov

The intracellular production of ROS can be detected and quantified using fluorescent probes. nih.govresearchgate.net These probes are small molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with ROS. One of the most common probes is 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.govresearchgate.net DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent 2′,7′-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), and the increase in fluorescence intensity, measured by techniques like flow cytometry or fluorescence microscopy, corresponds to the level of intracellular ROS. frontiersin.orgresearchgate.net

While DCFH is a general indicator of oxidative stress, more specific probes are available to detect particular types of ROS, allowing for a more detailed mechanistic understanding. nih.govbohrium.com The use of these probes has confirmed that some thiophene carboxamide derivatives can induce their cytotoxic effects by modulating the redox homeostasis within cancer cells. nih.gov For instance, the thiophene derivative MB-D2 was found to cause a decrease in ROS production in A375 cancer cells, an unusual effect that contributed to its selective cytotoxicity. nih.gov Conversely, other compounds are shown to induce apoptosis through an increase in ROS. nih.gov

| Fluorescent Probe | Target ROS | Principle of Detection |

| DCFH-DA | General ROS (H2O2, •OH, etc.) | Oxidation of non-fluorescent DCFH to fluorescent DCF. nih.govresearchgate.net |

| Hydroethidine (HE) | Superoxide Radical (O2•−) | Oxidation by O2•− yields a fluorescent product. bohrium.com |

| Amplex Red | Hydrogen Peroxide (H2O2) | In the presence of horseradish peroxidase, reacts with H2O2 to produce fluorescent resorufin. bohrium.com |

| Dihydrorhodamine 123 (DHR) | Hydrogen Peroxide (H2O2) | Oxidized by H2O2 in the presence of peroxidases to fluorescent rhodamine 123. bohrium.com |

| 9,10-Dimethylanthracene (DMA) | Singlet Oxygen (1O2) | Reacts with 1O2 to form a non-fluorescent endoperoxide product. bohrium.com |

Applications in Chemical Synthesis and Materials Science Research for Thiophene Carboxamide Scaffolds

Utility as a Versatile Building Block for Complex Heterocyclic Systems

The structure of N-(2-methoxyphenyl)thiophene-3-carboxamide, which combines a thiophene (B33073) ring with an amide linkage and a methoxy-substituted phenyl group, makes it a valuable precursor in the synthesis of elaborate heterocyclic systems. The thiophene ring itself is a well-established pharmacophore and a key component in many functional organic materials. The amide linkage provides a site for further chemical modifications, allowing for the construction of larger, more intricate molecular frameworks. The presence of the methoxy (B1213986) group on the phenyl ring can also influence the electronic properties and reactivity of the molecule, offering another point of control in synthetic design.

Development of Polyfunctionalized Heterocyclic Scaffolds in Organic Synthesis

Organic chemists utilize scaffolds like this compound to develop polyfunctionalized heterocyclic compounds. These are molecules that possess multiple reactive sites, enabling a wide array of chemical transformations. For instance, the thiophene ring can undergo electrophilic substitution reactions, while the amide bond can be hydrolyzed or reduced. The aromatic rings can also be functionalized further. This multi-faceted reactivity allows for the systematic and controlled introduction of various functional groups, leading to a diverse library of new compounds with potentially unique properties.

Research into Potential Applications in Organic Semiconductors and Corrosion Inhibitors

The inherent electronic properties of the thiophene ring have led to research into the use of its derivatives, including this compound, in the field of materials science. Thiophene-based molecules are known for their potential as organic semiconductors due to the ability of the sulfur atom's lone pairs of electrons to participate in pi-conjugation, facilitating charge transport. The specific arrangement of the aromatic rings and the amide bridge in this compound can be tailored to tune these electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Advanced Research Methodologies and Experimental Techniques Employed in Thiophene Carboxamide Research

Crystallographic Data Acquisition and Processing Protocols (e.g., Bruker SMART CCD, SADABS, SHELX)

The precise three-dimensional arrangement of atoms within a crystalline solid is determined through single-crystal X-ray diffraction. This technique is fundamental for confirming the absolute structure of newly synthesized compounds like thiophene (B33073) carboxamides, providing unequivocal proof of constitution and conformation.

In the structural analysis of 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, a compound closely related to the titular molecule, researchers employed a standard and robust set of instruments and software. nih.gov Data collection was performed on a Bruker SMART CCD area-detector diffractometer. nih.gov Following data acquisition, an absorption correction is necessary to account for the attenuation of X-rays by the crystal itself; this was accomplished using the multi-scan method within the SADABS program. nih.gov

A similar protocol was used for another related compound, 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, further illustrating the standard nature of this methodology. researchgate.net

The table below summarizes the crystallographic data obtained for 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, showcasing the level of detail provided by these techniques. nih.gov

Table 1: Crystallographic Data for 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂O₂S |

| Molecular Weight (Mr) | 276.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.606 (2) |

| b (Å) | 7.5193 (19) |

| c (Å) | 21.297 (5) |

| β (°) | 100.599 (5) |

| Volume (V) (ų) | 1354.7 (6) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 291 (2) |

| Reflections Collected | 9834 |

| Independent Reflections | 2514 |

| R-factor (R[F² > 2σ(F²)]) | 0.053 |

Chromatographic Separation and Purity Assessment Techniques (e.g., Reverse-Phase HPLC)

Chromatography is an indispensable tool for the purification of synthesized compounds and the assessment of their purity. In thiophene carboxamide research, a variety of chromatographic techniques are employed.

For purification, gravitational column chromatography using silica (B1680970) gel as the stationary phase is common. mdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC), which also provides a quick indication of compound purity. mdpi.com In several studies involving novel thiophene carboxamides, purity was established to be greater than 92% using a combination of TLC and NMR spectroscopy. mdpi.comnih.gov

For more rigorous quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar organic molecules like N-(2-methoxyphenyl)thiophene-3-carboxamide. A method for analyzing the related structure N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide uses a Newcrom R1 reverse-phase column. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS-compatibility) |

| Application | Purity analysis, impurity isolation, pharmacokinetics |

Utilization of Specialized Computational Software and Databases (e.g., UCSF Chimera, GAUSSIAN, ChEMBL, PubChem)

Computational chemistry and bioinformatics databases are vital for modern chemical research, enabling scientists to predict molecular properties, understand reaction mechanisms, and access vast amounts of curated biological and chemical data.

GAUSSIAN: This is a powerful software suite used for electronic structure modeling. youtube.com Researchers use Gaussian to perform quantum mechanical calculations that can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. mdpi.comyoutube.com For instance, in a study of thiophene carboxamide analogues, Gaussian 09 software was used to perform torsion energy scanning to determine preferred molecular conformations. nih.gov These calculations help rationalize the observed biological activity and guide the design of more potent analogues. nih.gov

PubChem and ChEMBL: These are large, publicly accessible chemical databases that serve as critical resources. PubChem contains information on chemical structures, properties, and biological activities. nih.govnih.gov One can find entries for various thiophene carboxamides, including their computed properties such as molecular weight, XLogP (a measure of lipophilicity), and hydrogen bond donor/acceptor counts. nih.govuni.lu ChEMBL is a manually curated database of bioactive molecules with drug-like properties, which links chemical structures to their biological assay results. ebi.ac.uk It is an invaluable tool for medicinal chemists looking to understand the structure-activity relationships of compound classes like thiophene carboxamides and to identify potential targets for new drugs. ebi.ac.uk

Table 3: Computed Properties for a Thiophene Carboxamide Analogue from PubChem

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NOS | PubChem nih.gov |

| Molecular Weight | 231.32 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 57.3 Ų | PubChem nih.gov |

Methodological Considerations for High-Throughput Screening in Research

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. For thiophene carboxamide research, HTS is a key strategy for identifying new lead compounds with therapeutic potential.

Methodological considerations for HTS include:

Library Design: Screening can be performed with large, diverse libraries to find novel chemical scaffolds or with focused libraries of compounds designed to interact with a specific target class, such as kinases or G-protein-coupled receptors. thermofisher.com Thiophene carboxamides may be part of either type of library.

Assay Development: The choice of assay is critical. For anticancer research, this could be a cell viability assay (e.g., MTS assay) that measures the proliferation of cancer cell lines like HepG-2 or HCT-116 after exposure to the compounds. mdpi.comresearchgate.net In a study screening for drugs to treat diabetic retinopathy, an HTS platform was based on electrical cell-substrate impedance sensing (ECIS) to measure changes in the permeability of a monolayer of human retinal endothelial cells. arvojournals.org

Hit Identification and Confirmation: HTS campaigns generate "hits"—compounds that show activity in the primary assay. These hits must then be confirmed through re-testing and dose-response curves to determine their potency (e.g., IC₅₀ values). researchgate.net For example, a screen of ortho-amino thiophene carboxamide derivatives identified compounds 5 and 21 as having potent cytotoxicity against the HepG-2 cancer cell line. researchgate.net These initial hits then undergo further mechanistic studies to validate their mode of action. researchgate.net

The goal of HTS is to efficiently sift through thousands of compounds to find a small number of promising candidates that warrant the significant investment of time and resources required for lead optimization and preclinical development. thermofisher.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(2-methoxyphenyl)thiophene-3-carboxamide derivatives?

- Methodology : Derivatives of this scaffold are synthesized via Gewald reactions, involving condensation of ketones (e.g., ethyl methyl ketone) with o-methoxycyanoacetanilide in the presence of diethylamine and sulfur. Reaction conditions (e.g., reflux in ethanol at 323 K) and purification methods (e.g., flash chromatography with cyclohexane:ethyl acetate) significantly affect yields. For example, compound 18 (a structural analog) was crystallized from ethanol with a 29% yield .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR (e.g., aromatic CH and NH signals at δ 6.8–8.2 ppm) and HRMS for molecular ion validation .

Q. How can the cytotoxic activity of this compound derivatives be evaluated in vitro?

- Methodology : Use the Sulforhodamine B (SRB) assay for high-throughput cytotoxicity screening. Fix adherent cells with trichloroacetic acid, stain with SRB, and quantify protein-bound dye at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and suitable for comparing IC₅₀ values .

- Controls : Include untreated cells (negative control) and reference drugs (positive control). Validate results with Bradford or Lowry assays for protein quantification .

Advanced Research Questions

Q. What structural features of this compound derivatives influence their biological activity?

- SAR Insights : Substituents on the aryl amide group (e.g., chloro, methoxy) modulate activity. For example:

- Ortho-substituents (e.g., 2-chloro) enhance intramolecular hydrogen bonding (C–H⋯O, N–H⋯O), locking molecular conformation and improving stability .

- Para-substituents (e.g., 4-chloro) promote intermolecular interactions, potentially enhancing antiviral or antibacterial potency .

Q. How do CYP enzymes metabolize this compound derivatives, and what are the implications for toxicity?

- Metabolic Pathways : Hepatic microsomes convert N-(2-methoxyphenyl)hydroxylamine (a metabolite) to o-aminophenol and o-nitrosoanisole via CYP1A1/2-mediated oxidation. Rat studies show β-naphthoflavone induction increases metabolite formation 2.4-fold .

- Toxicity Screening : Use microsomal incubations (pH 7.4, NADPH) to detect reactive intermediates. Monitor for o-anisidine (reductive metabolite) and nitroso derivatives, which may pose genotoxic risks .

Q. What crystallographic techniques are used to resolve the conformation of this compound derivatives?

- Crystal Structure Analysis : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals monoclinic packing (space group P2₁/n) with intramolecular hydrogen bonds forming pseudo-5/6-membered rings. Key parameters include unit cell dimensions (e.g., a = 8.606 Å, β = 100.599°) and thermal displacement parameters (Uₐᵢ) .

- Implications : Conformational rigidity from hydrogen bonding (e.g., N1–H1⋯O1) correlates with enhanced thermal stability and bioavailability .

Featured Recommendations

| Most viewed | ||